

Physical properties of 2-Methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-6-nitrobenzoic Acid

Cat. No.: B1631576

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-Methoxy-6-nitrobenzoic Acid**

Introduction

2-Methoxy-6-nitrobenzoic acid, with CAS Number 53967-73-0, is a polysubstituted aromatic carboxylic acid of significant interest in synthetic organic chemistry.^{[1][2]} Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, makes it a versatile intermediate. The electronic interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) and carboxylic acid group (-COOH) imparts unique reactivity to the molecule.^[2] This guide provides a comprehensive overview of its core physical properties, outlines robust experimental protocols for their determination, and offers insights into the structural rationale behind these characteristics, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data Summary

A precise understanding of a compound's physical properties is fundamental to its application in synthesis, formulation, and quality control. The data for **2-Methoxy-6-nitrobenzoic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO ₅	[1] [2]
Molecular Weight	197.14 g/mol	[1]
CAS Number	53967-73-0	[1] [2]
Appearance	White to off-white solid	[1]
Melting Point	180°C	[1]
Boiling Point	374.6 ± 27.0 °C (Predicted)	[1]
Density	1.430 g/cm ³ (Predicted)	[1]
pKa	1.90 ± 0.30 (Predicted)	[1]
Solubility	Soluble in organic solvents.	[2]

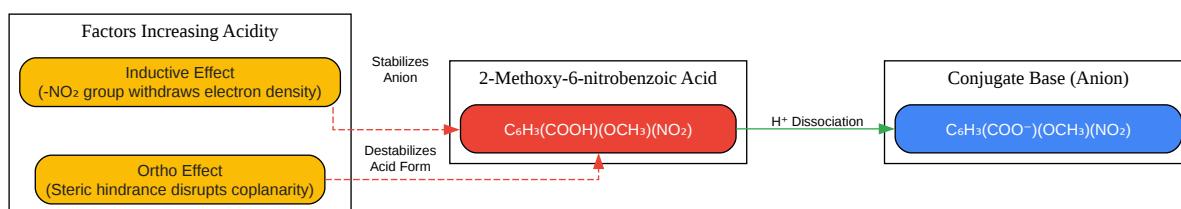
Analysis of Core Physical Properties

Melting Point

The melting point of 180°C is a critical indicator of the compound's purity.[\[1\]](#) A sharp, well-defined melting range is characteristic of a pure crystalline solid. In a laboratory setting, any significant deviation or broadening of this range would suggest the presence of impurities, which can impact reaction yields and selectivity in subsequent synthetic steps.

Boiling Point and Thermal Stability

The boiling point is predicted to be approximately 374.6°C.[\[1\]](#) It is crucial to recognize that this is a computational prediction. Experimentally determining the boiling point of complex organic molecules like this can be challenging, as they often decompose at temperatures below their boiling point at atmospheric pressure. The presence of the nitro group, in particular, can reduce thermal stability.


Solubility Profile

As an aromatic compound with both polar (carboxylic acid, nitro group) and non-polar (benzene ring, methoxy group) characteristics, **2-Methoxy-6-nitrobenzoic acid** is generally soluble in

common organic solvents.[2] Its solubility in non-polar solvents is limited, while it shows better solubility in polar aprotic solvents like DMSO and polar protic solvents such as methanol and ethanol, a trait common among substituted benzoic acids.[3][4] Its solubility in aqueous media is expected to be low but will increase significantly in alkaline solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Acidity (pKa)

The predicted pKa of 1.90 indicates that **2-Methoxy-6-nitrobenzoic acid** is a relatively strong organic acid.[1] This heightened acidity compared to benzoic acid ($pK_a \approx 4.2$) is primarily due to the potent electron-withdrawing inductive and resonance effects of the ortho-nitro group, which stabilizes the conjugate base (carboxylate anion). While the ortho-methoxy group is typically electron-donating, the "ortho effect" in substituted benzoic acids often leads to an increase in acidity regardless of the substituent's electronic nature. This is due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid form and thereby favoring dissociation.

[Click to download full resolution via product page](#)

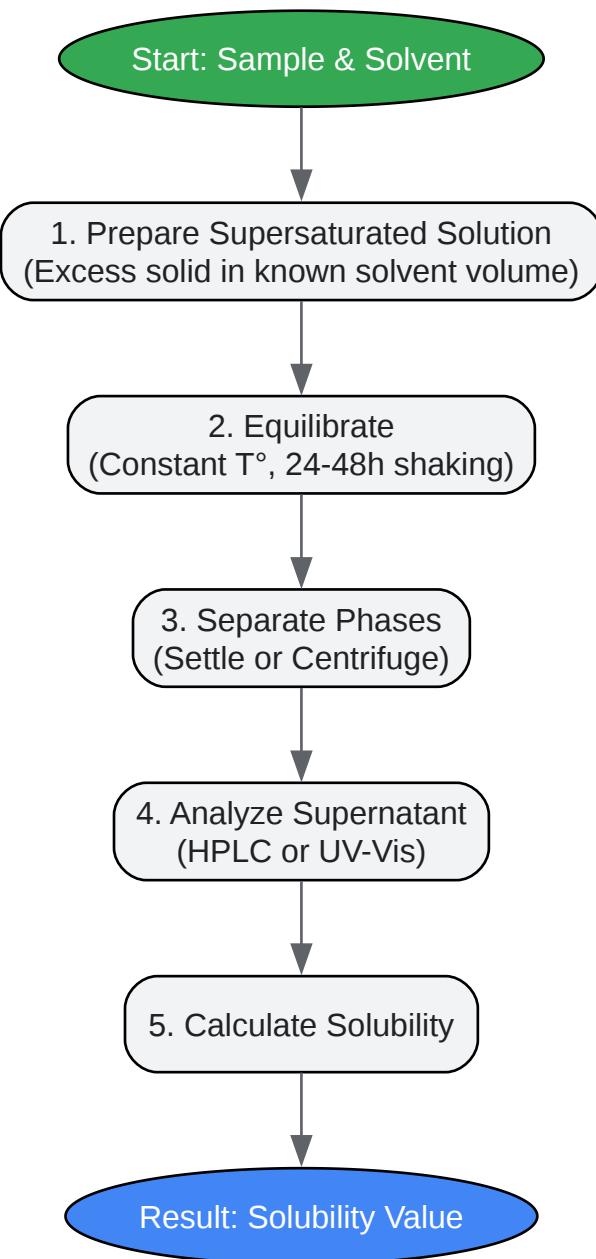
Caption: Factors influencing the acidity of **2-Methoxy-6-nitrobenzoic acid**.

Experimental Protocols for Property Determination

To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental protocols. The following methodologies represent robust approaches for characterizing new batches or validating reference standards.

Protocol 1: Melting Point Determination (Capillary Method)

- Principle: This method relies on visually observing the temperature at which a small, packed sample in a capillary tube transitions from a solid to a liquid.
- Methodology:
 - Sample Preparation: Ensure the **2-Methoxy-6-nitrobenzoic acid** sample is completely dry and finely powdered.
 - Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
 - Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
 - Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (180°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
- Self-Validation: A pure sample should exhibit a sharp melting range of $\leq 1^{\circ}\text{C}$. A broad or depressed melting range indicates the presence of impurities.


Protocol 2: Solubility Determination (Equilibrium Shake-Flask Method)

- Principle: This gold-standard method determines the equilibrium solubility by allowing a saturated solution to form over an extended period at a constant temperature.
- Methodology:
 - Preparation: Add an excess amount of solid **2-Methoxy-6-nitrobenzoic acid** to a series of vials, each containing a known volume of a specific solvent (e.g., methanol, acetone,

water). The presence of undissolved solid is essential.

- Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C) for 24-48 hours. This duration allows the system to reach equilibrium.
- Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid.
- Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and determine its concentration using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC with a prepared calibration curve.
- Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in g/100 mL or mol/L.

- Self-Validation: To confirm that equilibrium has been reached, samples can be analyzed at multiple time points (e.g., 24, 36, and 48 hours). The solubility value should remain constant once equilibrium is achieved.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **2-Methoxy-6-nitrobenzoic acid** is not widely available, data from structurally similar nitrobenzoic acids provide essential guidance.[5][6]

- Hazards: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.
- Precautions for Safe Handling:
 - Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
 - Avoid the formation of dust and aerosols. Use only in a well-ventilated area or under a chemical fume hood.[7]
 - Wash hands thoroughly after handling.
- Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[1]
- First Aid Measures:
 - Skin Contact: Wash off with soap and plenty of water.[7]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

Conclusion

2-Methoxy-6-nitrobenzoic acid is a valuable chemical intermediate with a distinct set of physical properties defined by its unique substitution pattern. Its high melting point, moderate organic solvent solubility, and notable acidity are key parameters that govern its use in research and development. The experimental protocols detailed herein provide a framework for the reliable and reproducible characterization of this and similar compounds, upholding the principles of scientific integrity essential for drug discovery and material science professionals.

References

- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Capot Chemical. (n.d.). MSDS of 2-(Methoxycarbonyl)-6-nitrobenzoic acid.

- Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
- PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methoxy-6-nitrobenzoic Acid CAS#: 53967-73-0 [m.chemicalbook.com]
- 2. CAS 53967-73-0: 2-Methoxy-6-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 2-METHYL-6-NITROBENZOIC ACID | 13506-76-8 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Physical properties of 2-Methoxy-6-nitrobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631576#physical-properties-of-2-methoxy-6-nitrobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com